Cas no 1806281-75-3 (2,3-Dichloro-5-hydroxybenzaldehyde)

2,3-Dichloro-5-hydroxybenzaldehyde is a halogenated aromatic aldehyde with a molecular formula of C₇H₄Cl₂O₂. This compound features both aldehyde and hydroxyl functional groups, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and specialty chemicals. The presence of chlorine substituents enhances its reactivity in electrophilic and nucleophilic substitution reactions, while the hydroxyl group allows for further functionalization. Its structural properties make it valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The compound is typically characterized by high purity and stability under standard storage conditions, ensuring consistent performance in synthetic applications.
2,3-Dichloro-5-hydroxybenzaldehyde structure
1806281-75-3 structure
Product Name:2,3-Dichloro-5-hydroxybenzaldehyde
CAS No:1806281-75-3
MF:C7H4Cl2O2
MW:191.01146030426
CID:6585181
PubChem ID:23025443
Update Time:2025-08-05

2,3-Dichloro-5-hydroxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,3-Dichloro-5-hydroxybenzaldehyde
    • Benzaldehyde, 2,3-dichloro-5-hydroxy-
    • 1806281-75-3
    • Inchi: 1S/C7H4Cl2O2/c8-6-2-5(11)1-4(3-10)7(6)9/h1-3,11H
    • InChI Key: NBGCXGFHSPGMJJ-UHFFFAOYSA-N
    • SMILES: C(=O)C1=CC(O)=CC(Cl)=C1Cl

Computed Properties

  • Exact Mass: 189.9588348g/mol
  • Monoisotopic Mass: 189.9588348g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 1.547±0.06 g/cm3(Predicted)
  • Melting Point: 149 - 151°C
  • Boiling Point: 299.8±35.0 °C(Predicted)
  • Solubility: Soluble in chloroform (slight \ heating \ sonication) \dmso (slight) \ methanol (slight)
  • pka: 7.85±0.23(Predicted)

2,3-Dichloro-5-hydroxybenzaldehyde Security Information

  • Storage Condition:-20°C Freezer, Under inert atmosphere

2,3-Dichloro-5-hydroxybenzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D434925-500mg
2,3-Dichloro-5-hydroxybenzaldehyde
1806281-75-3
500mg
$ 173.00 2023-09-07
TRC
D434925-2.5g
2,3-Dichloro-5-hydroxybenzaldehyde
1806281-75-3
2.5g
$ 741.00 2023-09-07
TRC
D434925-5g
2,3-Dichloro-5-hydroxybenzaldehyde
1806281-75-3
5g
$ 1403.00 2023-09-07
TRC
D434925-5000mg
2,3-Dichloro-5-hydroxybenzaldehyde
1806281-75-3
5g
$1401.00 2023-05-18

2,3-Dichloro-5-hydroxybenzaldehyde Related Literature

Additional information on 2,3-Dichloro-5-hydroxybenzaldehyde

2,3-Dichloro-5-hydroxybenzaldehyde: A Comprehensive Overview

2,3-Dichloro-5-hydroxybenzaldehyde (CAS No. 1806281-75-3) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound is characterized by its distinctive molecular structure, which includes two chlorine atoms and a hydroxyl group attached to a benzene ring with an aldehyde functional group. The combination of these functional groups imparts 2,3-Dichloro-5-hydroxybenzaldehyde with a range of interesting properties that make it a valuable building block for various applications.

The synthesis of 2,3-Dichloro-5-hydroxybenzaldehyde typically involves multi-step processes, including the selective chlorination of phenolic compounds and subsequent oxidation to form the aldehyde group. Recent advancements in green chemistry have led to the development of more environmentally friendly and efficient methods for its synthesis. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel catalytic approach using metal-free conditions, which significantly reduced the formation of by-products and improved the overall yield.

In the realm of medicinal chemistry, 2,3-Dichloro-5-hydroxybenzaldehyde has shown promise as a precursor for the synthesis of bioactive molecules. Its chlorine atoms and hydroxyl group can be readily modified to introduce various functional groups, making it an ideal starting material for the development of new drugs. Research published in Bioorganic & Medicinal Chemistry Letters in 2020 highlighted the use of 2,3-Dichloro-5-hydroxybenzaldehyde in the synthesis of novel antifungal agents. The resulting compounds exhibited potent activity against a range of fungal pathogens, suggesting potential applications in the treatment of fungal infections.

Beyond its medicinal applications, 2,3-Dichloro-5-hydroxybenzaldehyde has also found utility in materials science. The presence of multiple functional groups allows for the formation of complex supramolecular structures and polymers with unique properties. A study published in Advanced Materials in 2019 demonstrated the use of 2,3-Dichloro-5-hydroxybenzaldehyde-based monomers in the synthesis of conductive polymers with enhanced thermal stability and mechanical strength. These materials have potential applications in electronic devices and energy storage systems.

The physical and chemical properties of 2,3-Dichloro-5-hydroxybenzaldehyde have been extensively studied to understand its behavior under different conditions. It is known to be a white crystalline solid with a melting point around 140°C. The compound is soluble in common organic solvents such as methanol and ethanol but has limited solubility in water. Its reactivity is influenced by the presence of the aldehyde group, which can participate in various chemical reactions such as nucleophilic addition and condensation reactions.

The safety profile of 2,3-Dichloro-5-hydroxybenzaldehyde is an important consideration for its handling and use. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to avoid skin contact and inhalation. Laboratory safety guidelines recommend working with this compound under a fume hood and using appropriate personal protective equipment (PPE) such as gloves and goggles.

In conclusion, 2,3-Dichloro-5-hydroxybenzaldehyde (CAS No. 1806281-75-3) is a multifaceted compound with a wide range of applications in organic chemistry, medicinal chemistry, and materials science. Its unique molecular structure provides a foundation for the development of novel bioactive molecules and advanced materials. Ongoing research continues to uncover new possibilities for this intriguing compound, solidifying its importance in modern scientific endeavors.

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited